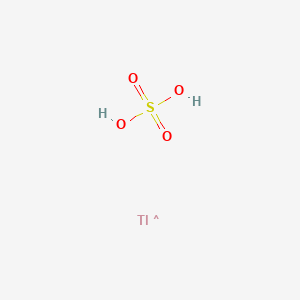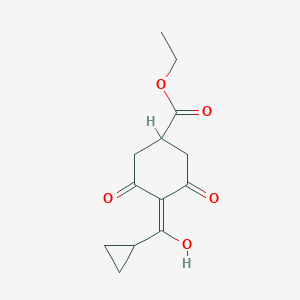
Trinexapac-ethyl
Übersicht
Beschreibung
Trinexapac-ethyl is a synthetic plant growth regulator derived from cyclohexanecarboxylate. It is primarily used to inhibit the biosynthesis of gibberellins, which are plant hormones responsible for promoting cell elongation and growth. This compound is widely applied as a foliar spray on cereal crops such as barley, durum wheat, oats, rye, triticale, and wheat, as well as on oilseed rape, sugarcane, grassland, amenity turf, and managed turf .
Wissenschaftliche Forschungsanwendungen
Trinexapac-ethyl has a wide range of scientific research applications:
Agriculture: It is used to prevent lodging in cereal crops, improve stress tolerance, and enhance turf quality.
Horticulture: It regulates the growth of ornamental plants and improves their aesthetic appeal.
Environmental Science: Studies have investigated its impact on plant physiology under stress conditions, such as salinity.
Industrial Applications: It is used in the production of high-quality turf for golf courses and sports fields.
Wirkmechanismus
Target of Action
Trinexapac-ethyl primarily targets the plant hormone gibberellic acid . Gibberellic acid plays a crucial role in promoting cell elongation in plants .
Mode of Action
This compound acts as an inhibitor of gibberellic acid . It inhibits the production of gibberellic acid, leading to a restriction of internode elongation . This results in reduced vertical growth of plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gibberellin synthesis pathway . By inhibiting the production of gibberellic acid, this compound disrupts this pathway, leading to reduced internode elongation and overall plant height .
Pharmacokinetics
This compound is absorbed by the foliage of plants and is then translocated to the growing shoot .
Result of Action
The primary result of this compound’s action is the reduction of plant height due to restricted internode elongation . This leads to increased plant density and improved canopy characteristics . Additionally, this compound has been implicated in improving the abiotic stress tolerance of plants .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in a study on sugarcane, it was found that the photosynthetically active radiation in the leaf chamber was set to 1500 μmol m–2 s–1, relative humidity was adjusted to near ambient level (approximately 80%) and leaf chamber CO2 concentration was set to 380 μl L–1 during measuring leaf Pn . These environmental conditions could potentially influence the efficacy and stability of this compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trinexapac-ethyl involves several key steps:
Reaction of Acetoacetic Ester with Diethyl Maleate: Under the action of an alkali, acetoacetic ester reacts with diethyl maleate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of an alkali, followed by acidification to yield ethyl 3,5-cyclohexyldione-formate.
Esterification: The ethyl 3,5-cyclohexyldione-formate is esterified with cyclopropyl formyl chloride in the presence of an acid-binding agent to produce ethyl 4-cyclopropylformacyl-3,5-dione cyclohexane-carboxylate.
Final Reaction: The final product is obtained by reacting the esterified compound with an organic alkali and a catalyst.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and fewer byproducts. The process involves high-pressure condensation, cyclization, and esterification reactions under controlled conditions to ensure high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trinexapac-ethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Fluazifop-P-butyl: Another plant growth regulator used to control grass growth.
Propiconazole: A fungicide with growth-regulating properties.
Pyrimethanil: A fungicide that also affects plant growth.
Uniqueness of Trinexapac-ethyl: this compound is unique in its specific inhibition of gibberellin biosynthesis, which makes it highly effective in controlling plant height and preventing lodging. Its rapid absorption and systemic action further enhance its effectiveness compared to other similar compounds .
Eigenschaften
IUPAC Name |
ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCCVTVZORVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032535 | |
| Record name | Trinexapac-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE POWDER. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
133 °C | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent) | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 20 °C: 0.003 | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
95266-40-3 | |
| Record name | Trinexapac-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095266403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinexapac-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W563T9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
36 °C | |
| Record name | TRINEXAPAC-ETHYL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trinexapac-ethyl?
A1: this compound is a plant growth regulator that acts as a gibberellin (GA) biosynthesis inhibitor. [, , , ] It specifically inhibits the conversion of GA19 to GA20 in the GA pathway, ultimately leading to reduced internode elongation and a more compact plant structure. []
Q2: How does this compound's inhibition of gibberellin biosynthesis affect plant growth?
A2: Inhibiting gibberellin biosynthesis with this compound primarily affects plant height by reducing internode length. [, , , , , ] This leads to shorter, sturdier plants, often associated with increased lodging resistance in cereal crops like wheat. [, , , ]
Q3: Does this compound impact root growth?
A3: Research on the effects of this compound on root growth presents mixed findings. Some studies show no significant changes in root mass, [, ] while others report initial reductions in total root length and surface area followed by accelerated growth. []
Q4: Does this compound affect photosynthetic processes?
A4: While this compound can influence canopy architecture, directly impacting light interception, it generally does not negatively affect photosynthetic rates. [] In some cases, it can even enhance photosynthetic rates under shade conditions, potentially due to increased tiller density. []
Q5: Can this compound application improve stress tolerance in plants?
A5: Yes, research suggests that this compound may enhance stress tolerance in plants. Reduced respiration rates observed in treated plants could contribute to greater stress tolerance. [] Additionally, by promoting a more robust root system in some cases, this compound may improve water and nutrient uptake under stress. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H22O5, and its molecular weight is 294.34 g/mol.
Q7: Does this compound pose any environmental risks?
A7: While generally considered safe when used responsibly, further research is needed to fully understand the long-term environmental impact of this compound. [] Investigating its degradation pathways and potential effects on non-target organisms is crucial for sustainable use. []
Q8: Are there any alternatives to this compound for plant growth regulation?
A8: Yes, various other plant growth regulators are available, each with its own mode of action and target crops. Some alternatives include prohexadione-calcium, mepiquat chloride, and paclobutrazol. [, , , , , , ] The choice of the most suitable growth regulator depends on the specific crop, desired growth response, and environmental considerations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


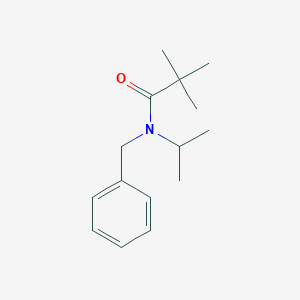

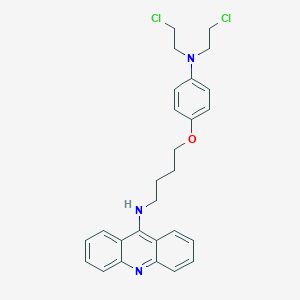
![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
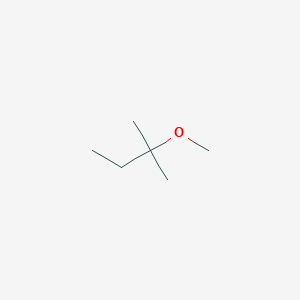
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
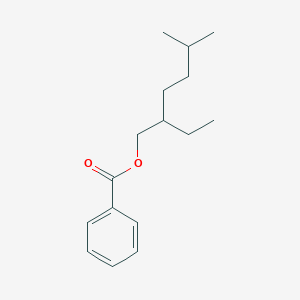


![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
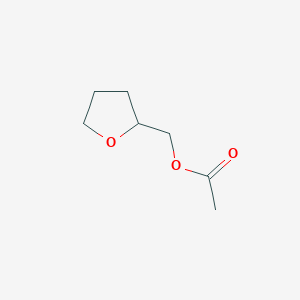
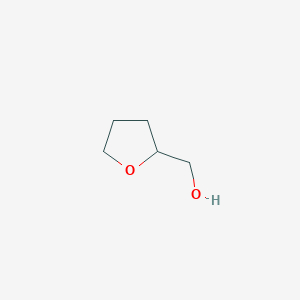
![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)
